5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Description
Chemical Structure and Properties 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione (CAS: 1023515-76-5) is a barbiturate-derived heterocyclic compound with a molecular formula of C27H24N2O5 and a molecular weight of 456.49 g/mol . The core structure consists of a diazinane (pyrimidine) ring substituted at positions 1 and 3 with 4-methylphenyl groups and at position 5 with a 2,4-dimethoxyphenylmethylidene moiety. The compound is commercially available at purities ≥97% and is utilized in pharmaceutical research, particularly in studies targeting receptor modulation or degradation .
Key physicochemical properties include:
Properties
IUPAC Name |
5-[(2,4-dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-5-10-20(11-6-17)28-25(30)23(15-19-9-14-22(33-3)16-24(19)34-4)26(31)29(27(28)32)21-12-7-18(2)8-13-21/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIBGHZTSCZQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C(=O)N(C2=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a diazinane core and multiple aromatic substituents, suggests various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C27H24N2O5
- Molecular Weight : 456.49 g/mol
- CAS Number : 1023477-58-8
The compound exhibits a predicted boiling point of approximately 634.3 °C and a density of 1.286 g/cm³ .
Biological Activity Overview
The biological activities of compounds similar to this compound have been explored in various studies. The following sections summarize key findings on its potential pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds containing diazinane structures. These compounds have been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar diazinane derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell growth signaling pathways .
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Compounds with similar structural motifs have been reported to scavenge free radicals effectively.
Research Findings : A comparative analysis indicated that derivatives with methoxy groups significantly enhanced antioxidant activity in vitro. The presence of these functional groups appears to stabilize radical species, thereby preventing oxidative stress within cells.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibition of cyclooxygenase (COX) enzymes.
Example : A recent investigation into m-aryloxy phenols indicated that these compounds could inhibit COX-2 activity, which is implicated in inflammation and cancer progression . This suggests that this compound might share similar inhibitory effects.
Structure-Activity Relationship (SAR)
The biological activity of diazinane derivatives is often influenced by their structural components. The presence of dimethoxy groups on the phenyl ring enhances lipophilicity and bioavailability.
| Structural Feature | Impact on Activity |
|---|---|
| Dimethoxy Groups | Increased lipophilicity and bioavailability |
| Aromatic Substituents | Enhanced interaction with biological targets |
| Diazinane Core | Potential for diverse pharmacological effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 5-arylidene barbiturates , which exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis with structurally related compounds:
Key Research Findings
- Thermal Stability : The target compound decomposes at ~250°C , higher than analogues with electron-withdrawing groups (e.g., nitro or chloro derivatives) .
- Crystallography : X-ray studies of related compounds (e.g., 1,3,5-tris(4-methoxyphenyl)-triazinane-trione) reveal planar triazinane cores with π-stacking interactions between aromatic rings .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step condensation reaction. A common approach includes reacting substituted benzaldehyde derivatives with pre-functionalized diazinane trione cores under acidic or basic catalysis. For example, similar compounds are synthesized via refluxing in polar aprotic solvents (e.g., DMF) with acetic acid as a catalyst, followed by recrystallization for purification . Key parameters include:
- Catalyst choice : Acidic conditions favor imine formation, while bases may deprotonate intermediates.
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.
- Solvent : Polar solvents enhance solubility of aromatic precursors.
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF/AcOH, 90°C | 78 | 95 | |
| Ethanol, NaOH, 70°C | 65 | 88 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- IR : Strong carbonyl stretches (~1700 cm⁻¹) confirm the trione core .
- X-ray crystallography : Resolves stereochemistry and confirms the Z/E configuration of the methylidene group. A 100 K single-crystal study revealed a planar diazinane ring with dihedral angles <5° between substituents .
Q. How do the 2,4-dimethoxyphenyl and 4-methylphenyl groups influence solubility and reactivity?
- Solubility : Methoxy groups enhance polarity, improving solubility in DMSO or DMF. Methyl groups introduce steric hindrance, reducing solubility in water .
- Reactivity : The electron-rich dimethoxyphenyl group directs electrophilic substitution, while the methylphenyl groups stabilize the diazinane core via steric protection .
Advanced Research Questions
Q. What mechanistic insights exist for cyclization and substituent incorporation during synthesis?
Computational studies (DFT) suggest a stepwise mechanism:
- Step 1 : Nucleophilic attack of the diazinane nitrogen on the aldehyde carbonyl, forming a hemiaminal intermediate.
- Step 2 : Acid-catalyzed dehydration to generate the methylidene bond. Transition state analysis reveals a ΔG‡ of ~25 kcal/mol for the rate-limiting dehydration step . Experimental validation via in-situ IR shows intermediate tautomerization at 1500–1600 cm⁻¹ .
Q. How can computational methods predict electronic properties and biological targets?
- DFT : Calculates HOMO-LUMO gaps (e.g., ~4.2 eV for this compound), indicating potential charge-transfer interactions. The dimethoxyphenyl group lowers the LUMO, enhancing electrophilicity .
- Molecular docking : Screens against kinase or protease targets. Docking scores (-9.2 kcal/mol with CDK2) suggest kinase inhibition potential, correlating with in vitro enzyme assays .
Q. What strategies resolve contradictions in reported biological activity data for similar diazinane triones?
- Assay optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and purity thresholds (>95% by HPLC).
- Meta-analysis : Compare IC₅₀ values across studies. For example, thiophene-substituted analogs show 10-fold higher cytotoxicity than dimethoxyphenyl derivatives due to enhanced membrane permeability .
Q. How do substitutions at the methylidene position alter physicochemical and biological properties?
Q. Methodological Recommendations
- Synthetic Optimization : Use gradient HPLC to monitor reaction progress and isolate intermediates .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .
- Biological Assays : Include positive controls (e.g., doxorubicin) and validate results across multiple assay platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
